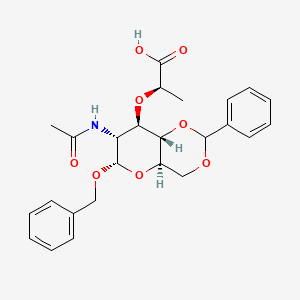
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves various chemical reactions. For instance, the synthesis and conformation analysis of diasteromeric diols in the methoxy-estra series involve hydroboration and dihydroxylation reactions to yield cis- and trans-diols, with conformations determined by X-ray analysis and NMR spectroscopy (Schwarz et al., 2003). Another approach involves selective ethynylation to produce specific nor-estra compounds, showing the versatility in synthetic strategies for these estrogen derivatives (Xiang Zhou, 1997).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as 3-methoxy-estra-triene diols, reveal specific conformations and interactions, such as hydrogen bonding, which are crucial for understanding the compound's behavior and reactivity (Reck et al., 1985). NMR spectroscopy also plays a key role in determining the structure of these compounds in solution, providing insights into their dynamic conformations (Selivanov et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of estradiol derivatives involves various transformations, including epoxidation, hydroxylation, and carbonylation reactions, to yield a variety of functionalized steroids. These reactions not only demonstrate the synthetic versatility of estradiol derivatives but also their potential for creating compounds with specific chemical properties (Bull & Kaiser, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization behavior and melting points, are influenced by their molecular structure and conformation. The detailed crystallographic analysis provides insights into the compound's stability, packing, and intermolecular interactions in the solid state, which are critical for its physical characteristics (Reck et al., 1985).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, are defined by the compound's functional groups and molecular framework. Studies on the chemoselectivity and reactivity of estradiol derivatives offer valuable information for designing synthetic routes and understanding the compound's behavior in chemical transformations (Bull & Steer, 1991).
Aplicaciones Científicas De Investigación
Potential PET Imaging Agents : Novel 7α-alkoxy-17α-(4′-halophenylethynyl)estra-1,3,5(10)-triene-3,17β-diols were synthesized and characterized for their binding affinity to the estrogen receptor (ER). Particularly, compounds with fluoro-substitution showed higher ER binding affinity, marking them as potential PET biomarkers for imaging ER-positive tumors. This research is pivotal for developing non-invasive imaging techniques for cancer diagnosis (Neto et al., 2012).
Conformational Studies and Antiproliferative Properties
Conformational Design for Steroids : The conformational properties of steroids, including the 13α-estra-1,3,5(10)-triene series, were thoroughly investigated. Compounds with different substituents exhibited varying conformations, influencing their biological activity. This study provides valuable insights into the structural factors affecting the pharmacological properties of steroid compounds (Schönecker et al., 2000).
Antiproliferative Activities of Steroids : The synthesis and antiproliferative properties of various estrone 16α,17α-oxazoline derivatives were examined. These compounds showed significant activity against various human cancer cell lines, suggesting their potential in cancer therapy. Such studies are fundamental in developing new therapeutic agents targeting cancer cells (Kiss et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate, also known as 17α-estradiol , is the estrogen receptor . This receptor plays a crucial role in the development and maintenance of female sex characteristics in mammals .
Mode of Action
17α-estradiol binds to the estrogen receptor, triggering a series of events that lead to changes in gene expression . Although it is a less active isomer than its counterpart, 17β-estradiol, it still exhibits estrogenic activity .
Biochemical Pathways
Upon binding to the estrogen receptor, 17α-estradiol activates several signaling pathways, including the MAPK/ERK and PI3K-Akt pathways . These pathways play key roles in cell growth, survival, and differentiation .
Result of Action
The activation of the estrogen receptor by 17α-estradiol leads to a variety of molecular and cellular effects. It has been shown to have neuroprotective effects , protecting neurons from damage due to ischemic stroke and oxidative stress . It has also been found to be beneficial in models of Alzheimer’s disease .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate involves the conversion of estrone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Estrone", "Heptanoic acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium sulfate", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Estrone is first converted to 17α-Ethynylestradiol by reacting it with acetic anhydride and pyridine.", "17α-Ethynylestradiol is then reduced to 17α-Ethynylestra-1,3,5(10)-triene-3,17-diol using sodium borohydride as a reducing agent.", "The resulting compound is then esterified with heptanoic acid using a mixture of methanol and chloroform as a solvent and sulfuric acid as a catalyst.", "The esterified compound is then purified using sodium bicarbonate and ethyl acetate to remove impurities.", "The final product, 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate, is obtained as a white crystalline solid." ] } | |
Número CAS |
10093-54-6 |
Nombre del producto |
17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate |
Fórmula molecular |
C₂₅H₃₆O₃ |
Peso molecular |
384.55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)


![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)

